molecular formula C8H11Cl2N B1433206 6-Chloro-2,3-dimethylaniline hydrochloride CAS No. 1798732-51-0

6-Chloro-2,3-dimethylaniline hydrochloride

Cat. No.: B1433206
CAS No.: 1798732-51-0
M. Wt: 192.08 g/mol
InChI Key: HYEYSGDGVWBJJQ-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties of 6-Chloro-2,3-dimethylaniline Hydrochloride

IUPAC Nomenclature and Systematic Identification

The compound under investigation bears the official International Union of Pure and Applied Chemistry designation of 6-chloro-2,3-dimethylaniline hydrochloride. This nomenclature precisely describes the substitution pattern on the benzene ring, where chlorine occupies the 6-position relative to the amino group, while methyl substituents are positioned at the 2- and 3-carbons. The systematic identification includes the Chemical Abstracts Service registry number 1798732-51-0, which serves as the primary identifier for this specific molecular entity.

The molecular formula for this hydrochloride salt is documented as C₈H₁₁Cl₂N, indicating the presence of eight carbon atoms, eleven hydrogen atoms, two chlorine atoms, and one nitrogen atom. The molecular weight has been precisely determined as 192.09 grams per mole, reflecting the combined mass of the organic base and the associated hydrochloride ion. Additional systematic identifiers include the MDL number MFCD28064058, which facilitates database searches and chemical inventory management.

The International Chemical Identifier (InChI) for this compound is documented as InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4H,10H2,1-2H3;1H, providing a standardized representation of its molecular structure. The corresponding InChI Key HYEYSGDGVWBJJQ-UHFFFAOYSA-N serves as a shortened hash of the full InChI string, enabling efficient database searches and structural comparisons.

Molecular Geometry and Conformational Analysis

The molecular geometry of 6-chloro-2,3-dimethylaniline hydrochloride is fundamentally based on the planar aromatic benzene ring system with specific substitution patterns that influence the overall molecular conformation. The presence of the amino group introduces sp² hybridization characteristics, while the chlorine and methyl substituents contribute to steric and electronic effects that define the molecular shape. The canonical SMILES notation CC1=C(C(=C(C=C1)Cl)C)N represents the connectivity pattern, where the aromatic system maintains planarity despite the presence of multiple substituents.

The positioning of the chlorine atom at the 6-position creates an ortho relationship with the amino group, potentially leading to intramolecular interactions that could influence the overall molecular conformation. The methyl groups at positions 2 and 3 introduce additional steric considerations, particularly the 2-methyl group which is also ortho to the amino functionality. These geometric features contribute to the compound's unique three-dimensional structure and influence its physicochemical properties.

Conformational analysis reveals that the compound exists primarily in conformations where the amino group maintains its typical pyramidal geometry, while the aromatic ring substituents adopt orientations that minimize steric repulsion. The presence of the hydrochloride ion in the salt form introduces additional intermolecular interactions that can influence the solid-state conformation and packing arrangements.

Spectroscopic Characterization

The spectroscopic characterization of 6-chloro-2,3-dimethylaniline hydrochloride encompasses multiple analytical techniques that provide complementary information about the molecular structure and electronic properties. Each spectroscopic method offers unique insights into different aspects of the molecular framework, from nuclear environments to vibrational modes and fragmentation pathways.

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides detailed information about the nuclear environments within 6-chloro-2,3-dimethylaniline hydrochloride, though specific spectral data for this exact compound is limited in the available literature. The aromatic protons are expected to appear in the characteristic downfield region of the proton Nuclear Magnetic Resonance spectrum, typically between 6.5 and 7.5 parts per million. The methyl groups attached to the aromatic ring would generate distinct signals in the aliphatic region, typically around 2.0 to 2.5 parts per million, with their exact chemical shifts influenced by the electronic environment created by the adjacent substituents.

The presence of the amino group in the hydrochloride salt form would result in exchangeable proton signals that may appear as broad peaks due to rapid exchange with the solvent or chloride ion. Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide information about the carbon framework, with aromatic carbons appearing in the 120-160 parts per million range and aliphatic methyl carbons appearing around 15-25 parts per million. The specific chemical shifts would be influenced by the electron-withdrawing effect of the chlorine substituent and the electron-donating properties of the methyl groups.

Infrared and Raman Vibrational Signatures

The vibrational spectroscopy of 6-chloro-2,3-dimethylaniline hydrochloride would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group would contribute N-H stretching vibrations typically appearing in the 3300-3500 wavenumber region, though these frequencies may be shifted in the hydrochloride salt due to hydrogen bonding interactions with the chloride ion. Aromatic C-H stretching vibrations would appear around 3000-3100 wavenumbers, while aliphatic C-H stretches from the methyl groups would occur in the 2800-3000 wavenumber range.

The aromatic ring system would generate characteristic C=C stretching vibrations in the 1450-1650 wavenumber region, with the exact frequencies influenced by the substitution pattern. C-Cl stretching vibrations would typically appear in the 600-800 wavenumber range, providing a distinctive marker for chlorine substitution. The Raman spectrum would complement the infrared data by providing enhanced intensity for symmetric vibrations and would be particularly useful for identifying the aromatic ring breathing modes and C-C stretching vibrations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-chloro-2,3-dimethylaniline hydrochloride would reveal characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The predicted collision cross section data indicates molecular ion peaks at mass-to-charge ratios of 156.05745 for the protonated molecular ion [M+H]⁺, 178.03939 for the sodium adduct [M+Na]⁺, and 173.08399 for the ammonium adduct [M+NH₄]⁺. These values correspond to the free base form of the compound, with the hydrochloride salt requiring consideration of the associated chloride ion.

The fragmentation patterns would likely include loss of chlorine (mass loss of 35), loss of methyl groups (mass loss of 15), and formation of tropylium-type ions characteristic of substituted aromatic compounds. The base peak would typically correspond to the most stable fragment ion, possibly involving the loss of chlorine to form a stabilized aromatic cation. Additional fragmentation would involve the sequential loss of methyl groups and formation of smaller aromatic fragments that provide structural confirmation.

Crystallographic Studies and Packing Arrangements

The compound would be expected to crystallize in a system where the hydrochloride salt formation facilitates specific hydrogen bonding networks between the protonated amino group and the chloride anions. The aromatic rings would likely adopt packing arrangements that maximize π-π stacking interactions while accommodating the steric requirements of the methyl and chlorine substituents. The overall crystal structure would reflect a balance between electrostatic interactions from the ionic components and van der Waals forces from the organic framework.

High-Pressure Polymorph Analysis

High-pressure crystallographic studies of 6-chloro-2,3-dimethylaniline hydrochloride would potentially reveal polymorphic transitions that occur under elevated pressure conditions. Such investigations are crucial for understanding the compound's behavior under extreme conditions and may reveal new crystal forms with altered physicochemical properties. The application of pressure would likely affect the intermolecular hydrogen bonding networks and could induce closer packing arrangements that modify the electronic properties of the material.

The pressure-induced structural changes would be monitored through powder diffraction techniques, revealing shifts in peak positions and intensities that correspond to unit cell parameter modifications. The identification of pressure-induced phase transitions would be evidenced by the appearance of new diffraction peaks or the disappearance of existing ones, indicating fundamental changes in the crystal lattice arrangement.

Hydrogen Bonding Networks in Solid State

The hydrogen bonding networks in the solid state of 6-chloro-2,3-dimethylaniline hydrochloride would primarily involve interactions between the protonated amino group and the chloride anions. These N-H⋯Cl⁻ hydrogen bonds would be expected to have bond distances in the range of 3.0-3.5 Angstroms, with bond angles approaching linearity for optimal electrostatic interaction. The strength of these hydrogen bonds would be influenced by the electronic environment created by the aromatic ring substituents.

Additional weak hydrogen bonding interactions might involve C-H⋯Cl⁻ contacts from the aromatic and methyl protons, contributing to the overall stability of the crystal lattice. The network topology would be three-dimensional, creating channels or cavities that could influence the material's physical properties such as mechanical strength and thermal stability. The specific geometry of these hydrogen bonding networks would determine the anisotropic properties of the crystalline material and influence characteristics such as cleavage planes and optical properties.

Properties

IUPAC Name

6-chloro-2,3-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEYSGDGVWBJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798732-51-0
Record name 6-chloro-2,3-dimethylaniline hydrochloride
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Preparation Methods

Direct Chlorination of 2,3-Dimethylaniline

One common approach involves chlorinating 2,3-dimethylaniline directly under controlled conditions to selectively introduce a chlorine atom at the 6-position. This method requires careful control of reaction parameters such as temperature, solvent, and chlorinating agents to avoid over-chlorination or substitution at undesired positions.

  • Chlorinating agents : Chlorine gas, N-chlorosuccinimide (NCS), or phosphorus oxychloride (POCl3) are typically used.
  • Reaction conditions : Mild temperatures (0–40 °C) and solvents like chloroform or ethyl acetate facilitate regioselective chlorination.

After chlorination, the crude product is purified and then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Indirect Synthesis via Chlorinated Precursors

Alternatively, the compound can be synthesized starting from a chlorinated aromatic precursor such as 6-chloro-2,3-dimethylbenzene derivatives, followed by amination to introduce the amino group at the 2-position.

  • This method often uses nucleophilic aromatic substitution (SNAr) reactions where an amino group replaces a leaving group.
  • The final step involves acidification to form the hydrochloride salt.

Detailed Research Findings and Data

While direct literature specifically on 6-chloro-2,3-dimethylaniline hydrochloride is limited, analogous chlorination and amination methods for related compounds provide insight into effective preparation techniques.

Chlorination Using Phosphorus Oxychloride (POCl3)

A related compound, 6-chloro-1,3-dimethyluracil, is prepared by refluxing the precursor with phosphorus oxychloride in organic solvents such as trichloromethane or ethyl acetate. This method demonstrates:

  • High yield (76–90%)
  • Purity above 99%
  • Mild reaction conditions (reflux, 5 hours)
  • Efficient solvent recovery (up to 95%)
Parameter Value
Chlorinating agent Phosphorus oxychloride (POCl3)
Solvents used Trichloromethane, ethyl acetate, toluene, t-butyl methyl ether
Reaction temperature 0–40 °C (cooling and reflux conditions)
Reaction time 5 hours
Yield (%) 76–90
Purity (%) ~99.1–99.5
Solvent recovery rate (%) 86–95

This approach emphasizes the importance of controlled addition of water and alcohol additives to moderate the reaction and facilitate crystallization and purification.

Amination and Hydrochloride Salt Formation

In related purine derivatives, the amino group introduction and subsequent hydrochloride salt formation involve:

  • Peracetylation of hydroxyl groups to protect them during chlorination.
  • Chlorination with POCl3 in the presence of N,N-dimethylaniline.
  • Treatment with ethanolic ammonia at elevated temperatures (around 100 °C) to replace chlorine with amino groups.
  • Final acidification to obtain the hydrochloride salt.

This multistep approach yields high-purity amino-chlorinated compounds suitable for further applications.

Summary Table of Preparation Approaches

Method Key Reagents/Conditions Advantages Disadvantages
Direct chlorination Chlorine, NCS, or POCl3; mild temp Simple, fewer steps Requires regioselectivity control
Indirect amination Chlorinated precursor, ammonia High selectivity for amine group Multi-step, longer synthesis
POCl3 chlorination + amination POCl3, N,N-dimethylaniline, ethanolic NH3 High yield and purity, scalable Use of corrosive reagents

Notes on Analytical Verification

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential to confirm the structure and purity of the synthesized compound.
  • Melting point determination provides a quick purity check (typical melting points around 113–114 °C for related chlorinated compounds).
  • Chromatographic techniques (HPLC) are used to assess purity quantitatively.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Nitro- or nitroso- derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2,3-dimethylaniline hydrochloride is primarily utilized in the synthesis of pharmaceutical intermediates. Its applications include:

  • Antimicrobial Agents : The compound has been explored for its potential in developing new antimicrobial agents. Studies indicate that derivatives of chlorinated anilines exhibit significant antibacterial activity against various strains of bacteria .
  • Anticancer Research : Research has shown that anilines can influence cellular mechanisms involved in cancer progression. Specifically, compounds similar to 6-chloro-2,3-dimethylaniline have been investigated for their ability to inhibit tumor growth in vitro and in vivo models .

Material Science

In material science, 6-chloro-2,3-dimethylaniline hydrochloride serves as a precursor for various synthetic materials:

  • Dyes and Pigments : The compound is used in the synthesis of azo dyes and other colorants. These dyes are crucial in textile and polymer industries due to their vibrant colors and stability .
  • Polymer Additives : It has been employed as an additive in polymer formulations to enhance thermal stability and mechanical properties. The chlorinated structure contributes to improved resistance against degradation under environmental stressors .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry:

  • Pesticide Intermediates : 6-Chloro-2,3-dimethylaniline hydrochloride can be used as an intermediate in the synthesis of herbicides and insecticides. Its derivatives have shown effectiveness against specific pests and weeds, making them valuable in crop protection strategies .

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of 6-chloro-2,3-dimethylaniline derivatives. The results indicated a significant reduction in bacterial growth for certain derivatives when tested against Gram-positive bacteria, suggesting potential for further development into therapeutic agents .

Case Study 2: Synthesis of Azo Dyes

In a research project focused on dye synthesis, researchers successfully synthesized a series of azo dyes using 6-chloro-2,3-dimethylaniline as a starting material. The resulting dyes exhibited excellent fastness properties and were tested for application in textiles .

Case Study 3: Herbicide Development

A recent patent application discussed the use of chlorinated anilines, including 6-chloro-2,3-dimethylaniline hydrochloride, as key intermediates in developing novel herbicides with improved efficacy against resistant weed species .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methyl groups on the aniline ring enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Substituents Purity (%) Key References
6-Chloro-2,3-dimethylaniline hydrochloride Not provided C₈H₁₁Cl₂N 204.09 (calc.) Aniline Cl (6), CH₃ (2,3) N/A N/A
5-Chloroindoline hydrochloride 1251023-48-9 C₈H₉Cl₂N 202.07 Dihydroindoline Cl (5) N/A
(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine HCl 2102411-86-7 C₈H₉Cl₂NO 206.07 Dihydrobenzofuran Cl (6), NH₂ (3) N/A
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl 1170135-66-6 C₁₁H₁₃Cl₂N₃ 258.15 Quinoline Cl (6), CH₃ (2,8), NHNH₂ (4) N/A
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine HCl 2055840-67-8 C₇H₈Cl₂N₂ 191.06 Pyrrolopyridine Cl (6) 97

Structural and Electronic Comparisons

  • Core Structure Differences: Aniline vs. Dihydroindoline: The target compound’s aniline core is planar and aromatic, while 5-chloroindoline hydrochloride (CAS 1251023-48-9) features a partially saturated dihydroindoline ring, reducing aromaticity and increasing conformational flexibility . Benzofuran vs. In contrast, 6-chloro-2,8-dimethyl-4-hydrazinoquinoline HCl (CAS 1170135-66-6) has a nitrogen-rich quinoline core, enabling π-π stacking interactions in biological systems .
  • Substituent Effects: Chlorine Position: The chlorine atom at position 6 in the target compound may confer steric and electronic effects distinct from 5-chloroindoline (Cl at position 5), altering reactivity in substitution reactions .

Physicochemical and Functional Implications

  • Solubility and Polarity: The hydrochloride salt form improves aqueous solubility for all listed compounds. However, the dihydrobenzofuran derivative’s oxygen atom (CAS 2102411-86-7) may further enhance solubility in polar solvents compared to the purely hydrocarbon-based aniline . The quinoline derivative’s hydrazino group (CAS 1170135-66-6) introduces a reactive site for crosslinking or conjugation, which is absent in the target compound .
  • The dihydroindoline and pyrrolopyridine analogs () are often intermediates in synthesizing bioactive molecules, highlighting the target compound’s likely role in drug development .

Biological Activity

6-Chloro-2,3-dimethylaniline hydrochloride (CAS No. 1798732-51-0) is an organic compound that has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Name : 6-Chloro-2,3-dimethylaniline hydrochloride
  • Molecular Formula : C₈H₁₀ClN·HCl
  • Molecular Weight : 195.08 g/mol
  • Synonyms : 6-Chloro-2,3-dimethylaniline HCl

Biological Activity Overview

The biological activity of 6-chloro-2,3-dimethylaniline hydrochloride can be categorized into several key areas:

1. Toxicological Studies

Toxicological evaluations have indicated that compounds related to 2,3-dimethylaniline exhibit significant toxicity in various animal models. For instance, studies on 2,6-dimethylaniline (a closely related compound) have shown that it can lead to carcinogenic effects in rodent models:

  • Carcinogenic Potential : In a long-term study involving Charles River CD rats, high doses of 2,6-dimethylaniline resulted in a significant increase in the incidence of nasal cavity carcinomas. Specifically, 28 out of 56 high-dose male rats developed carcinomas compared to only one in the mid-dose group .
Dose (ppm)Male Rat CarcinomasFemale Rat Carcinomas
Control0/560/56
Low Dose0/560/56
Mid Dose1/561/56
High Dose28/5624/56

2. Metabolic Pathways

The metabolism of 6-chloro-2,3-dimethylaniline hydrochloride has been studied to understand its biotransformation and potential toxic metabolites. Research indicates that it may undergo N-hydroxylation and subsequent conjugation processes leading to the formation of various metabolites:

  • Metabolites Identified : Major urinary metabolites include N-hydroxy derivatives which are indicative of the compound's metabolic activation .

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of substituted anilines, including those with chloro and dimethyl groups. While specific data on 6-chloro-2,3-dimethylaniline hydrochloride is limited, related compounds have demonstrated varying degrees of antimicrobial activity against bacteria and fungi.

Case Studies

Several case studies highlight the biological implications of compounds structurally similar to 6-chloro-2,3-dimethylaniline hydrochloride:

  • Study on Mutagenicity : Research involving Salmonella typhimurium showed conflicting results regarding the mutagenic potential of similar compounds. Some studies reported weak mutagenic activity when tested with an exogenous metabolic system .
  • Acute Toxicity Assessment : In toxicity assessments involving rodents, the LD50 values for related compounds ranged from approximately 630 mg/kg to over 2000 mg/kg depending on the specific isomer and administration route .

Q & A

Q. What analytical methods are recommended for characterizing 6-Chloro-2,3-dimethylaniline hydrochloride, and how can researchers validate purity?

Basic (Analytical Chemistry) High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is a standard method, often coupled with mass spectrometry (MS) for structural confirmation . Validation should include comparative analysis against certified reference standards (e.g., impurity profiles from pharmaceutical-grade materials) to ensure reproducibility. For example, protocols similar to those used for articaine hydrochloride impurities (e.g., ethylarticaine or isopropylarticaine) can be adapted . Additionally, nuclear magnetic resonance (NMR) spectroscopy should confirm functional groups and regiochemistry, referencing spectral databases like ChemIDplus or EPA DSSTox .

Q. How can synthesis protocols for 6-Chloro-2,3-dimethylaniline hydrochloride be optimized to improve yield?

Basic (Synthetic Chemistry) Optimization involves controlling reaction parameters such as temperature, solvent polarity, and stoichiometry of intermediates. For example, membrane separation technologies (e.g., solvent-resistant nanofiltration) can isolate intermediates more efficiently . Process simulation tools (e.g., Aspen Plus) may model reaction kinetics and identify bottlenecks. Reductive amination or Friedel-Crafts alkylation pathways should be tested under inert atmospheres to minimize side reactions, with purity monitored via inline spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for 6-Chloro-2,3-dimethylaniline hydrochloride derivatives?

Advanced (Data Analysis) Discrepancies often arise from tautomerism, solvent effects, or isotopic interference. Researchers should:

  • Compare experimental data with computational predictions (e.g., density functional theory (DFT)-simulated spectra).
  • Use deuterated solvents to eliminate proton exchange artifacts in NMR .
  • Cross-validate with alternative techniques (e.g., X-ray crystallography for crystal structure confirmation) . Contradictions should be contextualized within theoretical frameworks, such as electronic effects of substituents on chemical shifts .

Q. What advanced strategies are effective for impurity profiling during large-scale synthesis?

Advanced (Quality Control)

  • Employ tandem mass spectrometry (MS/MS) to detect trace impurities (e.g., chlorinated byproducts or dimerization products) .
  • Use orthogonal methods: For example, combine reverse-phase HPLC with ion-exchange chromatography to separate polar and non-polar contaminants .
  • Reference impurity libraries (e.g., LGC Standards’ catalogs) to identify common degradation products, such as dechlorinated analogs or hydrolyzed intermediates .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

Advanced (Pharmaceutical Chemistry)

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess hygroscopicity and degradation pathways .
  • Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to characterize phase transitions and decomposition temperatures.
  • Compare with non-salt forms to evaluate the protective role of the hydrochloride counterion against oxidation .

Q. What computational models predict the reactivity of 6-Chloro-2,3-dimethylaniline hydrochloride in novel reaction environments?

Advanced (Computational Chemistry)

  • Apply molecular dynamics (MD) simulations to study solvation effects in polar aprotic solvents (e.g., DMF or DMSO) .
  • Use quantum mechanical calculations (e.g., Hartree-Fock or post-Hartree-Fock methods) to map electrophilic aromatic substitution sites .
  • Validate models with experimental kinetic data, adjusting for steric hindrance from methyl and chloro substituents .

Methodological Challenges & Solutions

Q. How should researchers address nomenclature ambiguities in literature reviews for this compound?

Advanced (Data Integrity)

  • Cross-reference identifiers (CAS, IUPAC) across authoritative databases like ChemIDplus, EPA DSSTox, and FDA GSRS to resolve naming inconsistencies .
  • Note that "hydrochloride" may refer to different salt stoichiometries; specify the molar ratio (e.g., 1:1) in experimental protocols .
  • Use SMILES notations or InChI keys for unambiguous structural representation in publications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,3-dimethylaniline hydrochloride
Reactant of Route 2
6-Chloro-2,3-dimethylaniline hydrochloride

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